Ethyl 4-Fluorocyclohexylideneacetate
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Overview
Description
Ethyl 4-Fluorocyclohexylideneacetate is an organic compound that belongs to the class of cyclohexylideneacetates It is characterized by the presence of a fluorine atom attached to the cyclohexylidene ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Fluorocyclohexylideneacetate typically involves the reaction of cyclohexanone with ethyl fluoroacetate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like benzene under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Preparation of the Anion: Sodium hydride is added to dry benzene, followed by the slow addition of triethyl phosphonoacetate. The mixture is stirred at room temperature to form the anion.
Addition of Cyclohexanone: Cyclohexanone is added dropwise to the reaction mixture while maintaining the temperature between 20-30°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is typically purified through distillation and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Fluorocyclohexylideneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexylideneacetates.
Scientific Research Applications
Ethyl 4-Fluorocyclohexylideneacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-Fluorocyclohexylideneacetate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence metabolic and signaling pathways .
Comparison with Similar Compounds
Ethyl 4-Fluorocyclohexylideneacetate can be compared with other cyclohexylideneacetates and fluorinated organic compounds:
Ethyl Cyclohexylideneacetate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
Ethyl 4-Chlorocyclohexylideneacetate: Similar structure but with a chlorine atom instead of fluorine, leading to different biological activities and applications.
Ethyl 4-Bromocyclohexylideneacetate:
This compound stands out due to the unique properties imparted by the fluorine atom, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H15FO2 |
---|---|
Molecular Weight |
186.22 g/mol |
IUPAC Name |
ethyl 2-(4-fluorocyclohexylidene)acetate |
InChI |
InChI=1S/C10H15FO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h7,9H,2-6H2,1H3 |
InChI Key |
IECDUEUPHKOOMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CCC(CC1)F |
Origin of Product |
United States |
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